- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants, Journal of Medicinal Chemistry, 1987, 30(2), 318-25
Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-, is a chiral cyclopropane derivative with a carboxamide functional group and an aminomethyl substituent. Its stereochemistry, defined by the (1R,2S)-relative configuration, may influence its binding affinity or reactivity in enantioselective applications. The presence of both polar (carboxamide, aminomethyl) and nonpolar (phenyl, diethyl) groups suggests potential utility as an intermediate in pharmaceutical synthesis or asymmetric catalysis. The cyclopropane ring confers structural rigidity, which could enhance stability or selectivity in target interactions. This compound’s modular structure allows for further functionalization, making it a versatile building block for medicinal chemistry or materials science research.
92623-85-3 structure
Product Name:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
CAS No:92623-85-3
MF:C15H22N2O
MW:246.347983837128
CID:805169
PubChem ID:65833
Update Time:2025-10-29
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
- (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
- IXEL
- F 2207
- MILNACIPRAN
- MILNACIPRAN HCL
- MIDALCIPRAN
- MIDALCIPRAN HYDROCHLORIDE
- TOLEDOMIN
- MILNACIPRAN HYDROCHLORIDE
- MILNACIPRAN HYDROCHL
- Milnacipran-d10
- TN-912
- Milborn
- Milnace
- (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- (±)-Milnacipran
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
- rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
- Avermilan
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
- Impulsor
- DTXCID8028262
- HY-B0168
- CS-0003566
- UNII-G56VK1HF36
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
- N06AX17
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
- 96847-55-1
- F2696
- ES1O38J3C4
- DTXSID601025164
- G56VK1HF36
- AB00640027_06
- Milnacipranum
- Dextromilnacipran
- NS00005402
- (-)-milnacipran
- BDBM86420
- BRD-K02227374-003-07-1
- SCHEMBL8099
- MILNACIPRAN [WHO-DD]
- MILNACIPRAN PIERRE FABRE MEDICAMENT
- (1R,2S)-MILNACIPRAN
- MILNACIPRAN [EMA EPAR]
- (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- EN300-18531191
- MILNACIPRAN [MI]
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- C16729
- Milnacipran (INN)
- HY-14794
- DA-59410
- (+-)-Milnacipran
- NCGC00165825-01
- D08222
- 92623-85-3
- CAS_92623-85-3
- MILNACIPRAN [VANDF]
- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
- F-2696
- CHEBI:94468
- Milnacipran [INN:BAN]
- (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
- CHEMBL252923
- Milnacipranum [Latin]
- DTXSID3048287
- F2207
- Milnacipran [INN]
- F0F
- UNII-ES1O38J3C4
- Q421058
- Milnacipranum (Latin)
-
- Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
- InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
- SMILES: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC
Computed Properties
- Exact Mass: 246.17300
- Monoisotopic Mass: 246.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3A^2
- XLogP3: 1.4
Experimental Properties
- Color/Form: solid
- Density: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 393°Cat760mmHg
- Flash Point: 191.5°C
- Refractive Index: 1.553
- Solubility: Slightly soluble (9.6 g/l) (25 º C),
- PSA: 46.33000
- LogP: 2.47170
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- RTECS:GZ1014010
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-10mg |
Milnacipran |
92623-85-3 | 98% | 10mg |
¥441.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-50mg |
Milnacipran |
92623-85-3 | 98% | 50mg |
¥1540.00 | 2023-09-09 | |
| Crysdot LLC | CD31000228-100mg |
Milnacipran |
92623-85-3 | 98+% | 100mg |
$450 | 2024-07-18 | |
| A2B Chem LLC | AH81696-10mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 10mg |
$139.00 | 2024-07-18 | ||
| A2B Chem LLC | AH81696-50mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 50mg |
$345.00 | 2024-07-18 | ||
| A2B Chem LLC | AH81696-100mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 100mg |
$462.00 | 2024-07-18 | ||
| A2B Chem LLC | AH81696-500mg |
Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |
92623-85-3 | 500mg |
$1109.00 | 2024-07-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938086-5mg |
Milnacipran |
92623-85-3 | ≥98% | 5mg |
¥1,890.00 | 2022-09-01 |
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Toluene ; 30 min, rt; 1 h, rt
Reference
- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,
Production Method 3
Reaction Conditions
Reference
- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
Reference
- Process for the preparation of milnacipran hydrochloride, India, , ,
Production Method 5
Reaction Conditions
Reference
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, India, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 10.5, rt
Reference
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
Reference
- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents, Angewandte Chemie, 2022, 61(38),
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
Reference
- A process for the preparation of levomilnacipran, Italy, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Methylamine ; 2 h, rt
Reference
- An improved process for the preparation of milnacipran and salts thereof, India, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C
Reference
- Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide, India, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C
Reference
- Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Methylamine Solvents: Water ; rt; rt → 45 °C; 2 h, 40 - 45 °C
Reference
- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Methylamine Solvents: Toluene , Water ; 10 - 15 °C; 20 h, 25 - 30 °C
Reference
- process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent, United States, , ,
Production Method 15
Reaction Conditions
Reference
- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts, United States, , ,
Production Method 16
Reaction Conditions
Reference
- Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry, Organic Process Research & Development, 2016, 20(2), 495-502
Production Method 17
Reaction Conditions
Reference
- Synthesis and characterization of process related impurities of (±)-milnacipran, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644
Production Method 18
Reaction Conditions
Reference
- Preparation of milnacipran hydrochloride and intermediates thereof, IP.com Journal, 2012, 12,
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials
- Milnacipran hydrochloride
- rel-(1R,2S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl-N,N-diethyl-1-phenylcyclopropanecarboxamide
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products
Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-) Related Products
- 1497-17-2(3-methyl-3-phenylpyrrolidine-2,5-dione)
- 96847-55-1((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)
- 86-34-0(phensuximide)
- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent